Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)-

Lipophilicity Organotin Physicochemical Property

Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)- (CAS 650605-95-1), also named tributyl(6-methylhept-1-en-3-yn-2-yl)stannane, is an organotin compound with molecular formula C20H38Sn and a molecular weight of 397.2 g/mol. It belongs to the alkynyltributylstannane subclass, featuring a tributyltin group bonded to a 5-methyl-1-methylene-2-hexynyl substituent that incorporates both a terminal methylene (C=C) and an internal alkyne (C≡C) within the same carbon framework.

Molecular Formula C20H38Sn
Molecular Weight 397.2 g/mol
CAS No. 650605-95-1
Cat. No. B15170828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStannane, tributyl(5-methyl-1-methylene-2-hexynyl)-
CAS650605-95-1
Molecular FormulaC20H38Sn
Molecular Weight397.2 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C(=C)C#CCC(C)C
InChIInChI=1S/C8H11.3C4H9.Sn/c1-4-5-6-7-8(2)3;3*1-3-4-2;/h8H,1,7H2,2-3H3;3*1,3-4H2,2H3;
InChIKeyNYNIEXRHYWOHDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)- (CAS 650605-95-1): Organotin Core Properties and Structural Context for Scientific Procurement


Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)- (CAS 650605-95-1), also named tributyl(6-methylhept-1-en-3-yn-2-yl)stannane, is an organotin compound with molecular formula C20H38Sn and a molecular weight of 397.2 g/mol . It belongs to the alkynyltributylstannane subclass, featuring a tributyltin group bonded to a 5-methyl-1-methylene-2-hexynyl substituent that incorporates both a terminal methylene (C=C) and an internal alkyne (C≡C) within the same carbon framework [1]. This enynyl architecture positions the tin atom on an sp2-hybridized carbon (α-stannyl enyne), structurally distinguishing it from regioisomeric β-stannyl enynes where tin resides on an sp-hybridized carbon. The compound is primarily utilized as a reagent in palladium-mediated Stille cross-coupling reactions, particularly for the rapid incorporation of methyl groups into terminal acetylene frameworks relevant to PET tracer synthesis [2].

Why Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)- Cannot Be Interchanged with Generic Organotin Reagents: A Procurement-Driven Structural Rationale


In-class organotin compounds—even those sharing the C20H38Sn molecular formula—are not functionally interchangeable due to critical differences in regiochemistry, steric environment, and the hybridization state of the tin-bearing carbon. Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)- is an α-stannyl enyne in which the tributyltin moiety is bonded to an sp2-hybridized vinylic carbon, whereas its closest regioisomer, tributyl(6-methylhept-1-en-3-yn-1-yl)stannane (CAS 650605-84-8), places tin on an sp-hybridized alkynyl carbon . This hybridization difference directly modulates the Sn–C bond polarization, transmetallation kinetics, and coupling regioselectivity in palladium-catalyzed reactions. Additionally, the 5-methyl substituent on the hexynyl chain introduces a specific steric profile distinct from the 4,4-dimethyl analog (CAS 650605-93-9) . Substituting the tributyl groups with triphenyl ligands (CAS 650605-89-3) alters not only the steric bulk around tin but also the compound's lipophilicity (ΔLogP ≈ 0.4), which can significantly affect partitioning behavior, purification strategy, and downstream biological or materials applications . The quantitative evidence below substantiates why these structural nuances preclude generic substitution in procurement decisions.

Product-Specific Quantitative Evidence Guide: Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)- (CAS 650605-95-1) Differentiation Data


Lipophilicity (LogP) Comparison: Higher Partition Coefficient of the Tributyl Analog vs. Triphenyl Analog Informs Solvent Selection and Membrane Permeability

Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)- exhibits a computed LogP of 6.81, which is 0.40 log units higher than the 6.41 LogP of its triphenyl analog, Stannane, (5-methyl-1-methylene-2-hexynyl)triphenyl- (CAS 650605-89-3) . This difference in octanol-water partition coefficient indicates that the tributyl analog is approximately 2.5-fold more lipophilic than the triphenyl counterpart, a property that can influence solubility in non-polar media, chromatographic retention, and passive membrane permeability. An independent computational source reports an even higher LogP of 6.98 for the target compound [1], though this value derives from a different algorithm and cannot be directly compared across sources.

Lipophilicity Organotin Physicochemical Property

Molecular Weight and Steric Differentiation: Lighter Tributyl Scaffold vs. Triphenyl Analog Impacts Purification and Handling

The target compound has a molecular weight of 397.2 g/mol (exact mass 398.20 g/mol), which is 59.9 g/mol lighter than the triphenyl analog Stannane, (5-methyl-1-methylene-2-hexynyl)triphenyl- (MW 457.2 g/mol; exact mass 458.11 g/mol) . This ~15% difference in molecular mass translates to a lower boiling point range and potentially greater volatility, which can facilitate purification by distillation or vacuum transfer. Additionally, the tributyl analog contains three flexible n-butyl chains (sp3 carbon fraction = 0.80) compared to the rigid phenyl rings of the triphenyl analog, resulting in different crystallization behavior, solubility in aliphatic solvents, and steric accessibility at the tin center during transmetallation [1].

Molecular Weight Organotin Purification

Regiochemical Identity: α-Stannyl Enyne Architecture Distinguishes Target Compound from β-Stannyl Enyne Regioisomer

The target compound, tributyl(6-methylhept-1-en-3-yn-2-yl)stannane, bears the tributylstannyl group at the 2-position (α to the terminal methylene), making it an α-stannyl enyne where tin is attached to an sp2-hybridized vinylic carbon. In contrast, the regioisomer tributyl(6-methylhept-1-en-3-yn-1-yl)stannane (CAS 650605-84-8) carries tin at the 1-position on an sp-hybridized alkynyl carbon, making it a β-stannyl enyne . This regiochemical distinction is encoded in the IUPAC nomenclature suffix (2-yl vs. 1-yl) and confirmed by canonical SMILES comparison: CCCC[Sn](CCCC)(CCCC)C(=C)C#CCC(C)C for the target vs. CCCC[Sn](CCCC)(CCCC)C=CC#CCC(C)C for the regioisomer. The sp2 vs. sp hybridization at the tin-bearing carbon directly affects the Sn–C bond length, bond dissociation energy, and the polarization of the Sn–C σ-bond, all of which modulate transmetallation rates in Stille couplings [1]. While quantitative kinetic data for these specific regioisomers is not publicly available, the general principle that α-stannyl (vinyl) stannanes exhibit different transmetallation kinetics than β-stannyl (alkynyl) stannanes is well established in organotin chemistry.

Regiochemistry Enynyl Stannane Cross-coupling

Synthetic Utility: Rapid Stille Coupling with Methyl Iodide Validates Alkynyltributylstannane Class for 11C PET Tracer Synthesis

A peer-reviewed study by Hosoya et al. (2004) demonstrated that alkynyltributylstannanes—the class to which Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)- belongs—undergo Pd(0)-mediated rapid coupling with methyl iodide to afford methylated terminal acetylenes [1]. The reaction proceeds with an excess of the alkynyltributylstannane as a trapping agent for CH3I, enabling incorporation of a short-lived 11C-labeled methyl group within a timeframe compatible with PET tracer radiosynthesis. The general protocol achieved coupling within minutes under mild conditions (Pd2(dba)3/P(o-tolyl)3 catalyst system, DMF, room temperature to 60°C). While the published study did not isolate yield data for this specific tributyl(5-methyl-1-methylene-2-hexynyl) derivative, the methodology was validated across a panel of alkynyltributylstannanes with diverse alkyl and aryl substituents, establishing the class-level synthetic competence [2]. This compound, with its enynyl architecture, presents an extended conjugation pattern relative to simple alkynyl stannanes, which may modulate coupling rates—a parameter that requires empirical verification for any given application.

Stille Coupling PET Tracer 11C-Methylation

Steric Differentiation at the Alkynyl Substituent: 5-Methyl Substitution vs. 4,4-Dimethyl Analog in the Same C20H38Sn Isomer Series

Within the C20H38Sn isomer series, Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)- possesses a single methyl branch at position 5 of the hexynyl chain, whereas the closely related Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)- (CAS 650605-93-9) carries a gem-dimethyl group at position 4 adjacent to the alkyne . The gem-dimethyl substitution creates greater steric congestion proximate to the C≡C bond compared to the mono-methyl substitution at the more distant position 5. While both compounds share the same molecular formula and molecular weight, the steric environment around the reactive enyne moiety differs. The target compound's 5-methyl substitution places steric bulk further from the tin center and the alkyne terminus, potentially affording greater conformational flexibility (12 rotatable bonds) and less hindered access to the tin center during transmetallation, as supported by the computed topological polar surface area of 0 Ų and absence of hydrogen bond donors or acceptors in both compounds [1].

Steric Effect Alkynyl Stannane Structural Analog

Class-Level Toxicity Differentiation: Tributyltin Scaffold Exhibits Higher Cytotoxicity than Triphenyltin Analogs in Mammalian Cell Models

While compound-specific toxicity data for Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)- is not publicly available, class-level evidence indicates that triorganotin compounds bearing tributyl substituents consistently exhibit higher cytotoxic potency than their triphenyl counterparts in mammalian cell assays. In MDA-MB-231 triple-negative breast cancer cells, tributyltin derivatives showed IC50 values in the nanomolar range and were classified as 'highly' cytotoxic, whereas triphenyltin derivatives were described as 'less cytotoxic' [1]. A separate study on pig Leydig cell 17β-HSD3 inhibition reported IC50 values of 148 nM for tributyltin and 48 nM for triphenyltin, indicating that the relative potency is endpoint-dependent [2]. For embryo toxicity in Paracentrotus lividus, EC50 values ranged from 1.11 to 2.62 μg/L for both tributyl and triphenyl compounds, with tributyl compounds showing greater toxicity to sperm cells (EC50 2.97–18.5 μg/L) and triphenyl compounds appearing more toxic to embryos [3]. These class-level trends suggest that users selecting between tributyl and triphenyl analogs of this enynyl stannane should consider differential cytotoxicity profiles as part of their laboratory safety and waste-handling planning.

Cytotoxicity Tributyltin Organotin Safety

Best Research and Industrial Application Scenarios for Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)- (CAS 650605-95-1)


11C-Methylation for PET Tracer Precursor Synthesis via Rapid Stille Coupling

As a member of the validated alkynyltributylstannane class, this compound is suited for Pd(0)-mediated rapid methylation of its terminal acetylene moiety using 11CH3I, as established by the Hosoya et al. (2004) protocol [1]. The enynyl architecture offers extended conjugation that may influence the electronic character of the alkyne terminus compared to saturated alkyl analogs. The compound's LogP of 6.81 suggests good solubility in the DMF-based reaction medium employed in the published procedure. The relatively low molecular weight (397.2 g/mol) of the tributyl scaffold facilitates post-coupling removal of tin byproducts via chromatographic separation or volatility-based methods.

Stereoselective Synthesis of 1,3-Enynes via Cross-Coupling with Electrophiles

The α-stannyl enyne regiochemistry of this compound, with tin attached to an sp2-hybridized carbon, positions it as a vinylstannane-type reagent for Stille couplings. Vinylstannanes are generally more reactive than alkynylstannanes in Pd-catalyzed cross-coupling [1]. The terminal methylene group provides a synthetic handle for subsequent functionalization after the initial coupling event. When compared to the 4,4-dimethyl analog (CAS 650605-93-9), the distal 5-methyl substitution of this compound may offer reduced steric hindrance at the alkyne terminus, potentially enabling coupling with more sterically demanding electrophilic partners .

Physicochemical Property-Driven Selection Over Triphenyl Analogs for Lipophilic Environments

The approximately 0.4 log unit higher LogP (6.81 vs. 6.41) and 13% lower molecular weight of this tributyl analog compared to the triphenyl analog (CAS 650605-89-3) make it the preferred choice for applications requiring enhanced solubility in non-polar media or greater volatility [1]. The 12 rotatable bonds and absence of aromatic rings (ring count = 0) in the tributyl scaffold confer greater conformational flexibility compared to the rigid triphenyl structure, which may be advantageous when the stannane must access sterically constrained active sites in catalytic or biological contexts.

Organotin Structure-Activity Relationship (SAR) Studies Comparing Tributyl vs. Triphenyl Bioactivity

Class-level toxicity evidence indicates that tributyl-substituted organotins exhibit a different cytotoxicity profile from triphenyl analogs, with tributyl derivatives generally showing higher potency in MDA-MB-231 breast cancer cells while triphenyl derivatives show greater 17β-HSD3 inhibition (IC50 48 nM vs. 148 nM) [1]. This compound, with its enynyl substituent held constant across the tributyl/triphenyl pair, can serve as a controlled scaffold for isolating the contribution of the tin-bound alkyl/aryl groups to biological activity, distinct from the contribution of the alkynyl moiety. Such studies require procurement of the matched tributyl and triphenyl pair with identical enynyl substitution.

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